molecular formula C12H15N3O B13985086 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile

Katalognummer: B13985086
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: DAWFTLIOBQRDAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile is a chemical compound that features a piperidine ring substituted with a methyl group and an oxy linkage to a picolinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile typically involves the reaction of 1-methylpiperidin-4-ol with picolinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the picolinonitrile moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or the picolinonitrile moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nature of the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The piperidine ring and the picolinonitrile moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile is unique due to the presence of both the piperidine ring and the picolinonitrile moiety, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

5-(1-methylpiperidin-4-yl)oxypyridine-2-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-15-6-4-11(5-7-15)16-12-3-2-10(8-13)14-9-12/h2-3,9,11H,4-7H2,1H3

InChI-Schlüssel

DAWFTLIOBQRDAB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)OC2=CN=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.